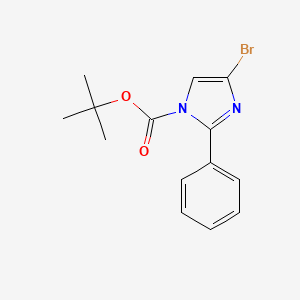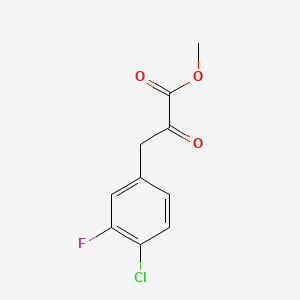
Methyl 3-(4-chloro-3-fluorophenyl)-2-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-chloro-3-fluorophenyl)-2-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-chloro-3-fluorophenyl)-2-oxopropanoate typically involves the esterification of 3-(4-chloro-3-fluorophenyl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(4-chloro-3-fluorophenyl)-2-oxopropanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether is commonly used for the reduction of the ester group.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide are typically used for hydrolysis reactions.
Major Products Formed
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Reduction: The major product is the corresponding alcohol.
Hydrolysis: The major products are 3-(4-chloro-3-fluorophenyl)-2-oxopropanoic acid and methanol.
Aplicaciones Científicas De Investigación
Methyl 3-(4-chloro-3-fluorophenyl)-2-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 3-(4-chloro-3-fluorophenyl)-2-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The ester group can also undergo hydrolysis to release the active carboxylic acid, which can further interact with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(4-chlorophenyl)-2-oxopropanoate
- Methyl 3-(4-fluorophenyl)-2-oxopropanoate
- Methyl 3-(3-chloro-4-fluorophenyl)-2-oxopropanoate
Uniqueness
Methyl 3-(4-chloro-3-fluorophenyl)-2-oxopropanoate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can significantly influence its chemical reactivity and biological activity compared to compounds with only one substituent. The combination of these substituents can enhance the compound’s stability, binding affinity, and overall efficacy in various applications.
Propiedades
Fórmula molecular |
C10H8ClFO3 |
|---|---|
Peso molecular |
230.62 g/mol |
Nombre IUPAC |
methyl 3-(4-chloro-3-fluorophenyl)-2-oxopropanoate |
InChI |
InChI=1S/C10H8ClFO3/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6/h2-4H,5H2,1H3 |
Clave InChI |
LIONIQQQVODGNB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=O)CC1=CC(=C(C=C1)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-2-[(S)-2-[[(Benzyloxy)carbonyl]amino]-3-methylbutanamido]-5-ureidopentanoic Acid](/img/structure/B13699487.png)
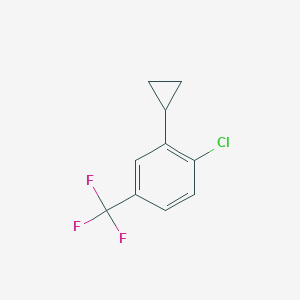
![2,4-Dichloro-6-iodo-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13699520.png)
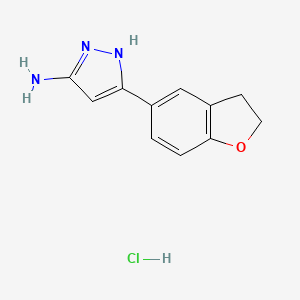
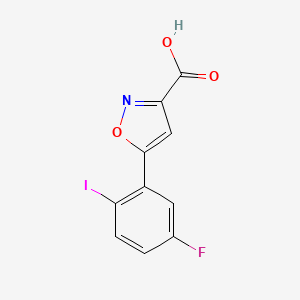

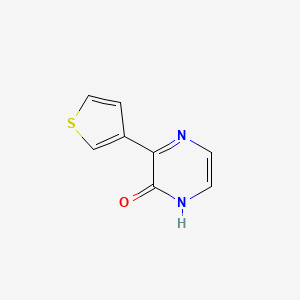
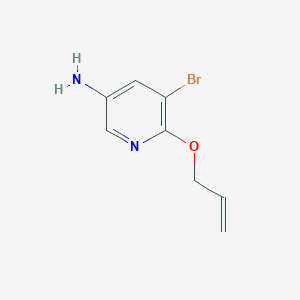
![2-Amino-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidine](/img/structure/B13699554.png)
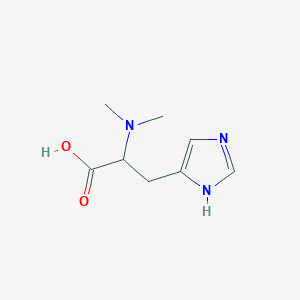
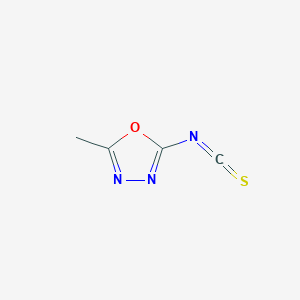
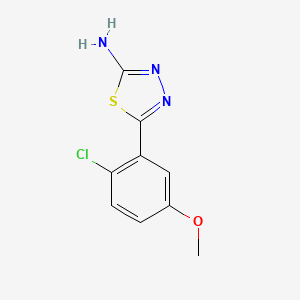
![tert-Butyl (4-(hydroxymethyl)-[3,4'-bipyridin]-6-yl)carbamate](/img/structure/B13699591.png)
